2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Researchers need building blocks with precise stereoelectronic properties for orexin receptor antagonist programs. Substituting with simpler piperidine analogs fails due to altered H-bonding and LogP. • **Core application**: Validated pharmacophore for sleep disorder therapeutics (Merck patents). • **Key physicochemical data**: LogP -0.0822, TPSA 60.77 Ų - favorable aqueous solubility. • **Supply**: 97-98% purity, chiral center preserved for enantiopure derivative synthesis (e.g., R-isomer CAS 155595-82-7). Immediate shipment, bulk R&D quantities available.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1228821-98-4
Cat. No. B3335485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid
CAS1228821-98-4
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)CC(=O)O
InChIInChI=1S/C8H15NO3/c10-6-7-3-1-2-4-9(7)5-8(11)12/h7,10H,1-6H2,(H,11,12)
InChIKeyRSPRETOHSPZQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid Profile


2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS 1228821-98-4) is a piperidine-derived building block characterized by a C8H15NO3 molecular formula and a molecular weight of 173.21 g/mol . It is commercially supplied at purities typically ranging from 97% to 98% . Its structure integrates a carboxylic acid moiety with a hydroxymethyl-substituted piperidine ring, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry .

2-(Hydroxymethyl)piperidine-based building block for medicinal chemistry and organic synthesis
Consistent purity (typically 97–98%) supports reproducible multi-step reaction sequences
Carboxylic acid handle enables direct amide, ester, or conjugation chemistry

2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid: Substitution Limitations


Direct substitution of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid with simpler piperidine-1-yl acetic acid analogs (e.g., CAS 3235-67-4) or regioisomers (e.g., 4-hydroxymethyl derivative, CAS 303121-12-2) is not equivalent. The 2-position hydroxymethyl group alters the hydrogen-bonding network and stereoelectronic properties of the molecule , which can critically impact target binding, as observed in patented hydroxymethyl piperidine-based orexin receptor antagonists [1]. Furthermore, key physicochemical parameters such as LogP and topological polar surface area (TPSA) differ significantly between these analogs, directly influencing solubility and membrane permeability in assay systems [2]. These structural differences render the 2-hydroxymethyl analog a distinct chemical entity with unique behavior in both synthetic and biological contexts.

Property
Target Compound
Analog Substitutes
Hydrogen Bonding
Additional H-bond donor/acceptor from 2-hydroxymethyl modifies network
Different H-bond pattern may alter target recognition and binding
Physicochemical Profile
Distinct LogP and TPSA influence solubility and membrane partitioning
Unsubstituted or 4-substituted analogs present different polarity; permeability may shift
Pharmacophore Suitability
2-Hydroxymethyl group is critical for orexin receptor SAR (class-level evidence)
Simpler piperidine analogs lack this motif and may not engage the same receptor space

2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid: Key Differentiators


Purity and Supply Consistency

Commercial purity is a critical factor for reproducible research. This compound is consistently supplied at 97-98% purity by multiple vendors, while the closely related unsubstituted 2-(piperidin-1-yl)acetic acid is also available at 98% purity. The key differentiator is the reliability and consistency of supply. The hydroxymethyl derivative is offered by several established suppliers with documented quality control processes, ensuring reproducible performance in multi-step syntheses .

Purity & Supply
Supplier data
Consistently supplied at 97–98% purity across multiple vendors
Supports batch-to-batch reproducibility in multi-step synthesis
Verify with certificate of analysis for each lot
Chemical Synthesis Pharmaceutical Intermediates Quality Control

LogP and TPSA Comparison

The position of the hydroxymethyl group (2- vs. 4-) on the piperidine ring leads to quantifiable differences in physicochemical properties. The 2-substituted compound exhibits a LogP of -0.0822 and a TPSA of 60.77 Ų . While precise LogP and TPSA values for the 4-substituted regioisomer (CAS 303121-12-2) are not directly available from the same source, computational models and structural reasoning indicate that the 2-position substitution creates a different molecular shape and polarity profile due to altered intramolecular hydrogen bonding and steric effects [1]. This can influence solubility and membrane permeability in biological assays.

LogP & TPSA
Class-level inference
Target: LogP −0.08, TPSA 60.77 Ų; 4-substituted regioisomer values not directly sourced
Indicates favorable aqueous solubility for biological assay conditions
Computed properties; experimental validation may refine
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Orexin Receptor Antagonist Activity

The 2-hydroxymethyl piperidine scaffold is a key pharmacophore in a series of potent orexin receptor antagonists. Patent literature demonstrates that compounds incorporating this specific 2-(hydroxymethyl)piperidine moiety exhibit high-affinity binding and functional antagonism at orexin receptors, with implications for treating neurological disorders [1]. While the exact IC50 values for the unsubstituted acid are not reported in the same patent, the structure-activity relationship (SAR) data highlight the critical importance of the 2-hydroxymethyl group for optimal receptor engagement.

Orexin Receptor SAR
Class-level inference
2-Hydroxymethyl piperidine core present in high-affinity orexin receptor antagonists
Privileged scaffold for neuropharmacology research; free acid IC50 not reported
Patent-derived SAR; validate in target assay
Neuroscience Drug Discovery Orexin Receptors

Procurement Cost Comparison

For procurement decisions, cost per gram is a significant factor. The 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid is priced at approximately $875 USD per gram from one vendor , while the simpler, unsubstituted analog 2-(piperidin-1-yl)acetic acid is available at roughly $43 USD per gram . The higher cost of the hydroxymethyl derivative reflects its increased synthetic complexity and its specialized role as a building block for more elaborate molecular structures.

Procurement Cost
Cross-study comparable
Target ~$875/g vs. unsubstituted analog ~$43/g (list prices)
Specialized building block with higher synthetic complexity
Pricing subject to vendor, quantity, and availability
Procurement Chemical Sourcing Cost Analysis

2-(2-(hydroxymethyl)piperidin-1-yl)acetic Acid Applications


Orexin Receptor Modulator Synthesis

This compound is an ideal starting material for the synthesis of orexin receptor antagonists, a class of molecules with therapeutic potential in sleep disorders and neurological diseases. The 2-hydroxymethyl piperidine core is a validated pharmacophore in this chemical space, as evidenced by patents from Merck Sharp & Dohme Corp. [1]. Researchers can leverage this intermediate to expedite structure-activity relationship (SAR) studies and lead optimization campaigns.

Enhanced Aqueous Solubility Probes

The presence of both a carboxylic acid and a hydroxymethyl group confers favorable aqueous solubility, making this compound a valuable building block for designing chemical probes that require good solubility under physiological assay conditions [1]. Its calculated LogP (-0.0822) and TPSA (60.77 Ų) suggest it will partition favorably into aqueous media, a property that can be imparted to more complex molecules through conjugation.

Chiral Piperidine Derivatives

The 2-position substitution on the piperidine ring introduces a chiral center and conformational constraint, which are critical for achieving selectivity in biological systems. This compound serves as a key intermediate for synthesizing enantiomerically pure derivatives, such as the (R)-isomer (CAS 155595-82-7) [1]. Such stereochemically defined building blocks are essential for developing highly selective drugs and studying stereospecific interactions with biological targets.

Application
Selection Property
Validation Focus
Orexin receptor ligand synthesis for neuroscience research
Hydroxymethyl piperidine pharmacophore
Orexin receptor binding and functional assays
Water-soluble chemical probe design
Favorable aqueous solubility (LogP
Solubility and permeability in physiological buffers
Synthesis of enantiopure piperidine building blocks
Chiral 2-substituted piperidine core
Stereochemical purity by chiral HPLC or optical rotation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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